molecular formula C4H5N3O B1207140 2-cyanoaziridine-1-carboxamide CAS No. 56368-59-3

2-cyanoaziridine-1-carboxamide

Cat. No.: B1207140
CAS No.: 56368-59-3
M. Wt: 111.1 g/mol
InChI Key: RMSRKYVNQYEPHO-UHFFFAOYSA-N
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Description

2-cyanoaziridine-1-carboxamide is a compound that has garnered significant interest in the scientific community due to its unique chemical structure and potential applications. It is a derivative of aziridine, a three-membered nitrogen-containing ring, with a cyano group and a carboxamide group attached. This compound has been studied for its potential anti-tumor properties and its ability to undergo various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyanoaziridine-1-carboxamide typically involves the reaction of an aziridine with an isocyanate. One common method involves the cyclization of this compound in the presence of hydroxide ions . This reaction can be carried out under mild conditions and yields the desired product in good to high yields.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2-cyanoaziridine-1-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert this compound into other derivatives with different functional groups.

    Substitution: The cyano and carboxamide groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines and alcohols. Reaction conditions vary depending on the desired product but typically involve controlled temperatures and pH levels.

Major Products Formed

The major products formed from these reactions include various derivatives of this compound, such as oxazolines, oxazolidines, and thiazolines .

Scientific Research Applications

2-cyanoaziridine-1-carboxamide has a wide range of scientific research applications, including:

Properties

CAS No.

56368-59-3

Molecular Formula

C4H5N3O

Molecular Weight

111.1 g/mol

IUPAC Name

2-cyanoaziridine-1-carboxamide

InChI

InChI=1S/C4H5N3O/c5-1-3-2-7(3)4(6)8/h3H,2H2,(H2,6,8)

InChI Key

RMSRKYVNQYEPHO-UHFFFAOYSA-N

SMILES

C1C(N1C(=O)N)C#N

Canonical SMILES

C1C(N1C(=O)N)C#N

Pictograms

Irritant

Synonyms

BA 1
BA-1
N-(2-cyanoethylene)urea

Origin of Product

United States

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